molecular formula C4H3Br2NO2S2 B1621177 4,5-Dibromothiophene-2-sulfonamide CAS No. 77893-69-7

4,5-Dibromothiophene-2-sulfonamide

Cat. No.: B1621177
CAS No.: 77893-69-7
M. Wt: 321 g/mol
InChI Key: XBUBKAHZGMXJBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonimidates, which includes compounds like 4,5-Dibromothiophene-2-sulfonamide, involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .


Molecular Structure Analysis

The molecular formula of this compound is C4H3Br2NO2S2, and it has a molecular weight of 321 g/mol .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Rozentsveig et al. (2007) explored the conversion of 2,5-dibromothiophene into various sulfonamide mixtures through chemical transformations. The research provides insights into the synthesis and structural composition of these compounds, including 4,5-dibromothiophene-2-sulfonamide (Rozentsveig et al., 2007).

Application in Drug Synthesis

  • Chen et al. (2010) synthesized derivatives of thiophene sulfonamides, investigating their antiviral activity. This suggests potential pharmaceutical applications for compounds like this compound (Chen et al., 2010).
  • Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives, testing their efficacy as urease inhibitors and antibacterial agents. This indicates the potential use of this compound in similar applications (Noreen et al., 2017).

Chemical Transformations and Reactions

  • Lukevics et al. (2001) examined the silylation of 2,5-dibromothiophene, providing a deeper understanding of the chemical reactions and transformations involving compounds like this compound (Lukevics et al., 2001).

Biochemical Analysis and Inhibitory Properties

  • Ozgun et al. (2019) synthesized sulfonamide derivatives and evaluated their inhibition potency against certain enzymes, highlighting the biochemical relevance of such compounds (Ozgun et al., 2019).
  • Ilies et al. (2003) investigated halogenated sulfonamides as inhibitors of tumor-associated enzymes, suggesting potential cancer-related applications for this compound (Ilies et al., 2003).

Therapeutic and Diagnostic Applications

  • Perils et al. (2017) explored the application of sulfonamide-based complexes in nuclear medicine, indicating the potential use of this compound in therapeutic and diagnostic fields (Perils et al., 2017).

Environmental Impact and Treatment

  • Sharma et al. (2006) studied the oxidation of sulfonamides, which could provide insights into the environmental processing and treatment of compounds like this compound (Sharma et al., 2006).

Safety and Hazards

The safety data sheet for 4,5-Dibromothiophene-2-sulfonamide indicates that it is considered hazardous. It can cause severe skin burns and eye damage. Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4,5-Dibromothiophene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in sulfur metabolism, potentially inhibiting or modifying their activity . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to changes in their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in sulfur metabolism, leading to changes in cellular function . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in cellular metabolism, affecting overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its overall activity .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s activity, as it may interact with different biomolecules depending on its location within the cell .

Properties

IUPAC Name

4,5-dibromothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUBKAHZGMXJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384448
Record name 4,5-dibromothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77893-69-7
Record name 4,5-dibromothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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